molecular formula C8H11N3O B11916350 (S)-5-(azetidin-2-ylmethoxy)pyrimidine

(S)-5-(azetidin-2-ylmethoxy)pyrimidine

Cat. No.: B11916350
M. Wt: 165.19 g/mol
InChI Key: XOYWIKDUNYLVAF-ZETCQYMHSA-N
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Description

(S)-5-(azetidin-2-ylmethoxy)pyrimidine is a chiral compound that features a pyrimidine ring substituted with an azetidin-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(azetidin-2-ylmethoxy)pyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the Staudinger [2+2]-cyclocondensation reaction between acetoxyketene and appropriate epoxyimines to form azetidin-2-ones . This is followed by hydrolysis and intramolecular ring closure to yield the desired azetidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(azetidin-2-ylmethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the azetidine moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield N-oxides, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

(S)-5-(azetidin-2-ylmethoxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(azetidin-2-ylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-(azetidin-2-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. Its chiral nature also adds to its uniqueness, potentially leading to different biological activities for each enantiomer.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

5-[[(2S)-azetidin-2-yl]methoxy]pyrimidine

InChI

InChI=1S/C8H11N3O/c1-2-11-7(1)5-12-8-3-9-6-10-4-8/h3-4,6-7,11H,1-2,5H2/t7-/m0/s1

InChI Key

XOYWIKDUNYLVAF-ZETCQYMHSA-N

Isomeric SMILES

C1CN[C@@H]1COC2=CN=CN=C2

Canonical SMILES

C1CNC1COC2=CN=CN=C2

Origin of Product

United States

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